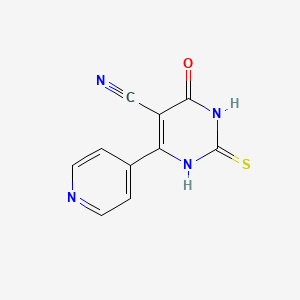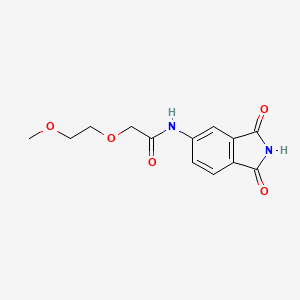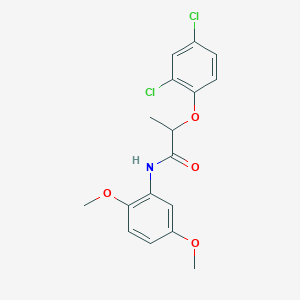![molecular formula C16H17ClO3 B5122866 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been widely studied for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been extensively studied in the field of cardiovascular research, particularly in the treatment of heart failure and hypertension. It has also been investigated for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been used as a tool in the study of β2-adrenergic receptor signaling pathways.
Wirkmechanismus
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by epinephrine and norepinephrine. By blocking this receptor, 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 reduces the effects of sympathetic nervous system activation, including increased heart rate and blood pressure.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce cardiac hypertrophy and improve cardiac function in models of heart failure. It has also been shown to reduce blood pressure in hypertensive rats. In studies of asthma and COPD, 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been found to reduce airway hyperresponsiveness and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 is its selectivity for the β2-adrenergic receptor, which makes it a useful tool for studying the effects of β2-adrenergic receptor activation. However, its selectivity can also be a limitation, as it may not accurately reflect the effects of non-selective β-blockers in vivo. Additionally, the synthesis of 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 is complex and time-consuming, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551. One area of interest is its potential use in the treatment of heart failure and hypertension in humans. Additionally, further studies are needed to determine its potential use in the treatment of asthma and COPD. Finally, there is a need for the development of more efficient synthesis methods for 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 to facilitate its use in future research.
Synthesemethoden
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 can be synthesized through a multi-step process involving the reaction of 3-methoxyphenol with 4-chlorophenylacetonitrile, followed by the reduction of the nitrile to the corresponding amine, and subsequent reaction with 3-chloropropyl chloride. The final product is obtained through a demethylation reaction using boron tribromide.
Eigenschaften
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOUVIPCBVOQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)propoxy]-3-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)

![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
